molecular formula C11H13NO B3056299 6-Methoxy-1-methyl-3,4-dihydroisoquinoline CAS No. 70241-06-4

6-Methoxy-1-methyl-3,4-dihydroisoquinoline

Cat. No. B3056299
M. Wt: 175.23 g/mol
InChI Key: YRRBATAVUCSTRH-UHFFFAOYSA-N
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Patent
US04766131

Procedure details

To a stirred solution of N-acetyl-3-methoxyphenethylamine (96.0 g, 0.497 m) in toluene (600 ml) at 15°-20° C. phosphorus oxychloride (190.5 g, 1.24 m) was added dropwise over 2 hours. The reaction was stirred overnight at room temperature, then poured into 1 liter of ice water. The organic layer was washed with dilute HCl (2×300 ml), and the aqueous layers were combined, basified, and extracted with CHCl3 (2×500 ml). The dried chloroform layer (MgSO4) was concentrated to an oil. The oil was dissolved in ether and acidified with HCl gas to yield 55.9 g of the product, 3,4-dihydro-6-methoxy-1-methylisoquinoline, m.p. 206°-207°.
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
190.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)(=O)[CH3:2].P(Cl)(Cl)(Cl)=O>C1(C)C=CC=CC=1>[CH3:14][O:13][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[C:1]([CH3:2])=[N:4][CH2:5][CH2:6]2

Inputs

Step One
Name
Quantity
96 g
Type
reactant
Smiles
C(C)(=O)NCCC1=CC(=CC=C1)OC
Name
Quantity
190.5 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with dilute HCl (2×300 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (2×500 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The dried chloroform layer (MgSO4) was concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C2CCN=C(C2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 55.9 g
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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